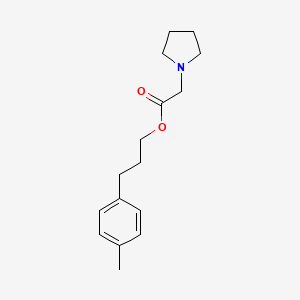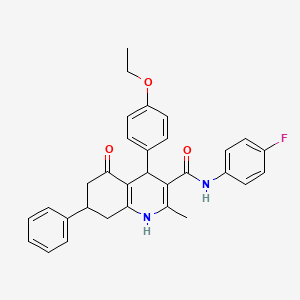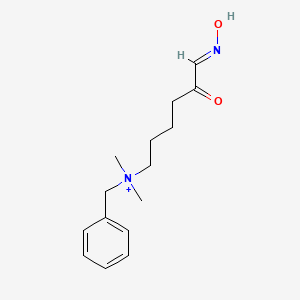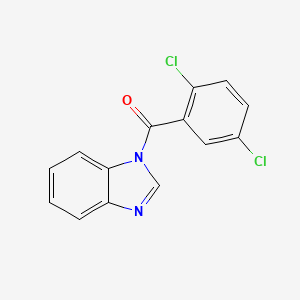![molecular formula C18H18N2O7S B11644023 Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetamidobenzenesulfonamido and dicarboxylate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetamidobenzenesulfonamido Group: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-acetamidobenzenesulfonamide.
Introduction of the Dicarboxylate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The acetamide group can be hydrolyzed under acidic conditions, which may affect its biological activity . The compound may also interact with enzymes and proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobenzenesulfonamide: A simpler compound with similar functional groups.
1,3-Dimethylbenzene: Shares the dimethylbenzene core structure.
Benzenesulfonamides: A class of compounds with sulfonamide groups.
Uniqueness
1,3-DIMETHYL 5-(4-ACETAMIDOBENZENESULFONAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C18H18N2O7S |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
dimethyl 5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18N2O7S/c1-11(21)19-14-4-6-16(7-5-14)28(24,25)20-15-9-12(17(22)26-2)8-13(10-15)18(23)27-3/h4-10,20H,1-3H3,(H,19,21) |
Clave InChI |
BEDMQARKLDUNBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)

![(5Z)-5-({3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11643963.png)

![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B11643975.png)
![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)

![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)


![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)
